molecular formula C12H11F6IN2O B5117818 N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea

N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea

Cat. No. B5117818
M. Wt: 440.12 g/mol
InChI Key: LPCJMQXDFJBZTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea, also known as DASA-58, is a synthetic compound that has been used in scientific research for its potential therapeutic properties. It was first synthesized in 2007 by a team of researchers at the University of California, San Diego, and has since been studied extensively for its various applications.

Mechanism of Action

The mechanism of action of N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea involves its ability to bind to the Hsp90 protein, which is responsible for regulating the function of various other proteins in the body. By inhibiting the activity of Hsp90, N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea can disrupt the function of cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea can have a variety of biochemical and physiological effects on the body. These include the inhibition of cell growth and proliferation, the induction of apoptosis (cell death), and the suppression of tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea in lab experiments is its specificity for the Hsp90 protein. This allows researchers to target specific pathways and processes in the body without affecting other areas. However, one limitation of using N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for research involving N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea. One area of interest is its use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, researchers are exploring the use of N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea in the treatment of other diseases, such as Alzheimer's and Parkinson's. Finally, there is ongoing research into the development of new compounds based on the structure of N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea, which could have even greater therapeutic potential.

Synthesis Methods

The synthesis of N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea involves the reaction of 4-iodophenyl isocyanate with 1,1-bis(trifluoromethyl)propylamine in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps to obtain the final compound.

Scientific Research Applications

N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea has been studied for its potential therapeutic properties in a variety of scientific research applications. One of the most promising areas of research involves its use in the treatment of cancer. Studies have shown that N-[1,1-bis(trifluoromethyl)propyl]-N'-(4-iodophenyl)urea can inhibit the growth of cancer cells by targeting a specific protein known as Hsp90.

properties

IUPAC Name

1-(4-iodophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F6IN2O/c1-2-10(11(13,14)15,12(16,17)18)21-9(22)20-8-5-3-7(19)4-6-8/h3-6H,2H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCJMQXDFJBZTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(F)(F)F)(C(F)(F)F)NC(=O)NC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F6IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Iodophenyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea

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